molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Numéro de catalogue: B026382
Numéro CAS: 106792-29-4
Poids moléculaire: 173.21 g/mol
Clé InChI: LDUZILRBWUAJLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a benzene ring, a furan ring, and a pyridine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules, particularly histone deacetylase inhibitors, which are used in the treatment of cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine can be synthesized through a multicomponent reaction approach. One common method involves the cyclization of aryl ethers of the oximes of piperidones under acidic conditions . The reaction typically requires the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuro[2,3-c]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine derivatives have been investigated for their potential as therapeutic agents. They exhibit a range of biological activities including:

  • Antidepressant Activity: Certain derivatives have shown high affinity for alpha-2 adrenoceptors, indicating potential use as antidepressants .
  • Inhibition of Enzymes: Research has identified these compounds as inhibitors of p21-activated kinase 4 (PAK4), which is implicated in pancreatic cancer progression. The inhibition of PAK4 could lead to new treatments for this aggressive cancer type .
  • Histone Deacetylase Inhibition: Novel derivatives have been developed as histone deacetylase (HDAC) inhibitors, demonstrating efficacy against hepatocellular carcinoma (HCC) cells .

Biological Studies

Mechanisms of Action:
The mechanisms through which this compound exerts its effects involve interaction with specific molecular targets:

  • Alpha-2 Adrenoceptor Modulation: Compounds targeting these receptors can modulate neurotransmitter release and influence mood regulation.
  • Cell Cycle Regulation: PAK4 inhibitors can disrupt cell cycle progression in cancer cells, leading to apoptosis and reduced tumor growth.

Synthesis and Structural Variations

Synthetic Pathways:
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions: The condensation of O-phenylhydroxylamine with piperidin derivatives yields the target compound.
  • Modification Techniques: Various substitution reactions can be employed to create derivatives with enhanced biological activity.

Table 1: Comparison of Synthetic Routes

MethodKey StepsYield (%)References
CondensationO-phenylhydroxylamine + Piperidin70-85
SubstitutionNucleophilic substitution on existing rings60-75

Industrial Applications

Material Science:
Beyond medicinal applications, compounds like this compound are being explored for their potential in developing new materials with unique properties. Their structural characteristics may be leveraged in creating polymers or other advanced materials.

Case Studies

Case Study 1: Antidepressant Development
A study focused on a series of substituted tetrahydrobenzofuro[2,3-c]pyridine derivatives demonstrated their ability to selectively inhibit alpha-2 adrenoceptors while sparing alpha-1 receptors. This selectivity is crucial for minimizing side effects commonly associated with antidepressant therapies .

Case Study 2: Cancer Treatment
Recent research has highlighted the development of tetrahydrobenzofuro[2,3-c]pyridine derivatives as PAK4 inhibitors. These compounds were tested in vitro against pancreatic cancer cell lines and exhibited significant antiproliferative effects with IC50 values indicating potent activity .

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine, particularly as a histone deacetylase inhibitor, involves the inhibition of histone deacetylase enzymes. These enzymes are responsible for the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound promotes the acetylation of histone proteins, resulting in chromatin relaxation and increased gene expression. This mechanism is particularly relevant in the context of cancer treatment, where the reactivation of tumor suppressor genes can inhibit cancer cell growth and induce apoptosis .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine: This compound has a similar fused ring system but differs in the position of the furan ring.

    Benzofuro[2,3-c]pyridine: This compound lacks the tetrahydro component, resulting in a fully aromatic system.

    Benzofuro[3,2-c]pyridine: Similar to the previous compound but with a different ring fusion pattern.

The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the tetrahydro component, which imparts distinct chemical and biological properties .

Activité Biologique

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused bicyclic structure that incorporates both benzofuro and pyridine moieties. The synthesis of this compound and its derivatives has been achieved through various methods, including cyclization reactions involving appropriate precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity.

1. Anticancer Properties

Recent research highlights the potential of this compound as a histone deacetylase (HDAC) inhibitor. A study demonstrated that certain derivatives exhibited potent inhibitory effects against HDAC6, which is implicated in various cancers including hepatocellular carcinoma. The inhibition of HDAC6 leads to altered gene expression profiles that can induce apoptosis in cancer cells.

  • Case Study : In vitro studies showed that specific derivatives of this compound inhibited the growth of multiple cancer cell lines with IC50 values ranging from 2.08 µM to 37 µM across different assays. The most active compound was further evaluated in vivo for its anticancer efficacy .

2. CYP17 Inhibition

Another significant biological activity is the inhibition of cytochrome P450 17A1 (CYP17), which plays a crucial role in androgen biosynthesis. Compounds derived from this compound have shown promising results as non-steroidal CYP17 inhibitors.

  • Data Table: CYP17 Inhibition Activity
CompoundIC50 (nM)Cell LineMechanism of Action
Compound 5c16PC-3 (Prostate)Inhibits testosterone binding
Compound Va95UO-31 (Renal)Prevents androgen receptor binding
Compound Vb30MCF-7 (Breast)Induces apoptosis

These compounds have been evaluated against various cancer cell lines and have shown enhanced potency compared to traditional therapies like abiraterone .

3. Central Nervous System Activity

Some derivatives have been identified as potential antidepressants due to their high affinity for alpha-2 adrenergic receptors. This receptor selectivity suggests a mechanism whereby these compounds can modulate neurotransmitter release and improve mood disorders.

  • Research Findings : A study reported that certain substituted tetrahydrobenzofuro[3,2-c]pyridines exhibited significant antagonistic activity at alpha-2 adrenoceptors with minimal interaction with alpha-1 receptors .

The mechanisms underlying the biological activities of this compound include:

  • HDAC Inhibition : By inhibiting HDAC6, these compounds can alter histone acetylation patterns leading to changes in gene expression that promote apoptosis in cancer cells.
  • CYP17 Modulation : The inhibition of CYP17 prevents the synthesis of androgens which is critical in the progression of hormone-dependent cancers.
  • Adrenergic Receptor Interaction : The modulation of alpha-2 adrenergic receptors affects neurotransmitter dynamics in the central nervous system.

Propriétés

IUPAC Name

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZILRBWUAJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552577
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106792-29-4
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine was prepared by the method described by Jaen, J. and Wise, L. D.; J. Heterocycl. Chem. 1987, 1317-1319. To a reaction mixture containing Mg turnings (0.85, 35.41 mmol), a pinch of iodine in THF (5 mL) under N2 atmosphere was added a mixture of 2-bromoanisole (5.0 g, 26.7 mmol) and 1,2-dibromoethane (1.4 g, 8.8 mmol) in (10 mL) THF. When all the magnesium was consumed, a solution of 1-benzyl-4-piperidone (5.0 g, 28.24 mmol) in THF (10 mL) was added dropwise. Following the addition, the solution was refluxed for 20 minutes, and then stirred at room temperature for 2 h. The reaction mixture cooled to 0° C. and 10% HCl was added dropwise until the pH of the mixture was 1-2. The pH was adjusted to 10 with 2N NaOH and extracted with ether (2×100 mL). The organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol (4.5 g, 90%). 1H NMR (200 MHz, CDCl3): δ 2.20 (d, J=17 Hz, 2H), 2.60-3.15 (m, 2H), 3.20-3.50 (m, 4H), 3.90 (s, 3H), 4.20 (d, J=7 Hz, 2H), 6.90-7.05 (m, 2H), 7.20-7.35 (m, 2H), 7.35-7.55 (m, 3H), 7.60-7.80 (m, 2H); m/e=297.
[Compound]
Name
Mg
Quantity
35.41 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate (0.150 g, 0.6493 mmol) and concentrated HCl (10 ml) was refluxed for 18 h. The reaction mixture was cooled to 0° C., quenched with saturated aqueous NaHCO3 (100 mL), and extracted with ethyl acetate (2×50 mL), the organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine (0.1 g, 46%). 1H NMR (200 MHz, CDCl3): δ 3.15 (m, 4H), 4.40 (m, 2H), 7.35 (m, 2H), 7.51 (m, 2H). MS: 160 (M+).
Name
methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 2
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 3
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 4
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 5
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 6
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.